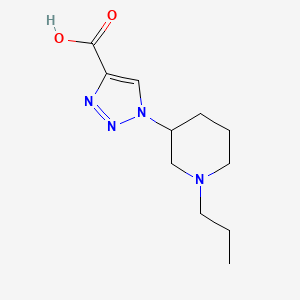

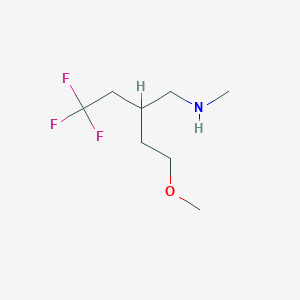

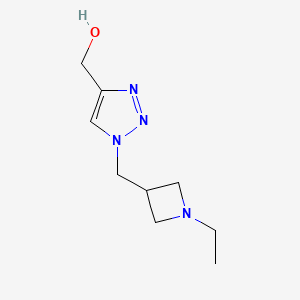

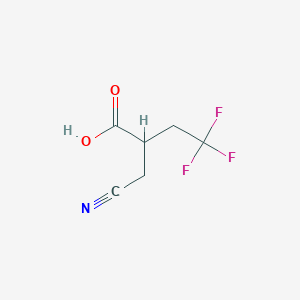

4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride

Overview

Description

“4-(chloromethyl)pyridine hydrochloride” is an organic compound used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of a similar compound, “4-(chloromethyl)pyridine hydrochloride”, involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .

Physical And Chemical Properties Analysis

“4-(chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 164.03 . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Synthesis of Triazole Derivatives

4-(Chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride serves as a key intermediate in synthesizing various triazole derivatives with potential applications in materials science and pharmaceutical research. A notable synthesis approach involves the hydroxymethylation of 1H-1,2,4-triazole followed by a reaction with thioyl chloride to produce chloromethyl-triazole hydrochloride salts. This method highlights the solvent-free synthesis for hydroxymethyl-triazole and controlled use of solvents like chloroform in subsequent steps, ensuring high yields over 92.3% and minimizing waste (Z. Ying, 2004) Synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt.

Functionalized Triazolyl Energetic Salts

Research into triazolyl-functionalized energetic salts explores the synthesis of monocationic and diquaternary salts through reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various azoles and subsequent metathetical reactions. These compounds, characterized by techniques like DSC and TGA, demonstrate good thermal stability and high density, making them interesting for applications in energetic materials (Ruihu Wang et al., 2007) Strategies Toward Syntheses of Triazolyl- or Triazolium-Functionalized Unsymmetrical Energetic Salts.

Biomedical Applications

Antimicrobial Activity

The development of new antimicrobial compounds is crucial in the fight against drug-resistant pathogens. Triazole derivatives, synthesized and evaluated for their antimicrobial efficacy, show promise in this area. Notably, compounds with thiazole and triazole motifs have been synthesized and tested against various fungal and bacterial strains, showing strong antifungal activity in some cases (G. Turan-Zitouni et al., 2005) Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives.

Cytotoxic Agents in Cancer Research

Novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles, synthesized using a click chemistry approach, have been screened for cytotoxicity against different human cancer cell lines. Some derivatives exhibit superior cytotoxic activity compared to the parent compound, with significant potential as antitumor agents. The compound 4d, in particular, demonstrated notable efficacy in inhibiting AGS cells, suggesting a promising direction for cancer therapy research (Chuan-Feng Liu et al., 2017) Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents.

Safety and Hazards

properties

IUPAC Name |

4-(chloromethyl)-1-cyclohexyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHKPRUXEGHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)

![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)